molecular formula C10H15Li4N6O13P3 B7799058 Adenylyl-imidodiphosphate Lithium Salt

Adenylyl-imidodiphosphate Lithium Salt

Cat. No.: B7799058
M. Wt: 548.1 g/mol
InChI Key: YJCDTIXYXQSSCQ-AZGWGOJFSA-J
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Description

Adenylyl-imidodiphosphate Lithium Salt (CAS 25612-73-1), also known as AMP-PNP (adenylyl-imidodiphosphate tetralithium salt), is a non-hydrolyzable ATP analog designed for biochemical studies. Its structure mimics adenosine triphosphate (ATP) but replaces the oxygen bridge between the β- and γ-phosphate groups with an imido (NH) group, rendering it resistant to hydrolysis by ATPases . This property allows researchers to investigate ATP-dependent enzymatic mechanisms—such as binding, activation, and initial catalytic steps—without progressing to full hydrolysis.

The compound is widely used in studying motor proteins (e.g., myosin, kinesin, dynein), signal transduction pathways, DNA replication, and protein synthesis . For example, in topoisomerase research, AMP-PNP locks ATP-operated clamps, enabling the study of DNA binding and enzyme conformational changes without ATP turnover .

Properties

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3.4Li.H2O/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCDTIXYXQSSCQ-AZGWGOJFSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Li4N6O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Adenosine to Adenosine Monophosphate (AMP)

Adenosine is phosphorylated using phosphorous oxychloride (POCl₃) in trimethyl phosphate solvent at 0–4°C. This step introduces a phosphate group at the 5'-position of the ribose moiety. The reaction is quenched with ice-cold water, and AMP is isolated via ion-exchange chromatography.

Conversion of AMP to Adenosine Diphosphate (ADP)

AMP is further phosphorylated using carbodiimide activators (e.g., dicyclohexylcarbodiimide) in anhydrous pyridine. This forms ADP by adding a second phosphate group. The reaction mixture is purified through gel filtration chromatography to remove unreacted reagents.

Formation of Adenylyl-Imidodiphosphate (AMP-PNP)

ADP reacts with imidodiphosphate (PNP) in a condensation reaction catalyzed by N,N'-carbonyldiimidazole (CDI). The β,γ-phosphodiester bond of ADP is replaced with a phosphoramidate linkage, yielding AMP-PNP. This step requires anhydrous conditions at 25°C for 24 hours.

Table 1: Key Reaction Parameters for AMP-PNP Synthesis

StepReagentsTemperatureDurationYield
AMP SynthesisPOCl₃, trimethyl phosphate0–4°C2 hours85%
ADP SynthesisDCC, pyridine25°C12 hours70%
AMP-PNP FormationCDI, imidodiphosphate25°C24 hours60%

Lithium Salt Formation and Stabilization

The free acid form of AMP-PNP is neutralized with lithium hydroxide (LiOH) to enhance solubility and stability. Tetralithium salt formation occurs in aqueous solution at pH 7.4, followed by lyophilization to obtain a stable powder. Excess lithium ions are removed via dialysis against lithium-containing buffers, ensuring a final lithium content of ≤4.5%.

Table 2: Specifications of this compound

ParameterSpecificationResult
Purity (UV)≥85%88%
Solubility (H₂O)5 mg/mLCompliant
Lithium Content≤4.5%3.9%
Water Content (KF)≤8.0%8.0%

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol while implementing stringent quality controls. Key modifications include:

  • Continuous-Flow Reactors : To optimize phosphorylation steps, reducing reaction times by 40%.

  • Crystallization Techniques : AMP-PNP-Li₄ is recrystallized from ethanol-water mixtures to achieve >95% purity.

  • Lyophilization : Large-scale freeze-drying ensures long-term stability at -20°C, with degradation rates <0.1% per year.

Purification and Quality Control

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to detect impurities such as ATP (≤0.3%) and adenyl-5'-yl phosphoramidate (≤0.1%). The luciferin-luciferase assay quantifies ATP contamination, which increases to 10% after 3 weeks at 37°C, necessitating cold storage.

Table 3: Impurity Profile of AMP-PNP-Li₄

ImpurityMaximum Allowable LevelTypical Result
ATP0.3%0.2%
Phosphorylated AMP-PNP0.5%0.3%
Water8.0%8.0%

Recent Advances in Synthesis

Isotopic labeling techniques, such as [6-¹⁵N]-AMP-PNP synthesis, have improved radiolabeling efficiency. Using [6-¹⁵N]-adenosine as a starting material, the yield increases to 12% compared to 6% from inosine-based routes. Additionally, enzymatic methods using nucleotide diphosphate kinases show promise for stereospecific synthesis but remain experimental .

Chemical Reactions Analysis

Types of Reactions

Adenylyl-imidodiphosphate lithium salt primarily undergoes substitution reactions due to its non-hydrolysable nature. It is resistant to enzymatic cleavage between the beta and gamma phosphates, making it stable under conditions that would typically hydrolyze ATP .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include various enzymes such as adenylate cyclase and snake venom phosphodiesterase. These reactions are typically conducted under controlled conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from reactions involving this compound are typically the result of substitution reactions. These products are used to study the interaction of ATP analogues with various biological systems .

Scientific Research Applications

Adenylyl-imidodiphosphate lithium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a non-hydrolysable ATP analogue to study ATP-dependent chemical reactions.

    Biology: It facilitates the study of cellular processes that involve ATP, such as signal transduction and energy metabolism.

    Medicine: It is used in research to understand the role of ATP in various physiological and pathological conditions.

    Industry: It is employed in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Adenylyl-imidodiphosphate lithium salt exerts its effects by mimicking ATP in biochemical reactions. It binds to ATP-dependent enzymes and proteins, inhibiting their activity by preventing ATP hydrolysis. This allows researchers to study the role of ATP in various biological processes without the complication of ATP breakdown .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of ATP and GTP Analogs

Property AMP-PNP (ATP Analog) Guanylyl Imidodiphosphate (GTP Analog)
Hydrolysis Resistance Yes (β,γ-imido group) Yes (β,γ-imido group)
Enzyme Targets ATPases, kinases GTPases, adenylate cyclase
Key References

Table 2. Commercial Variants of AMP-PNP

Product ID Salt Form Supplier Applications
sc-203805 Lithium salt hydrate Santa Cruz Biotech General enzyme studies
120002 Tetralithium salt Neuroscience suppliers Specialized binding assays

Q & A

Q. What is the primary application of Adenylyl-imidodiphosphate Lithium Salt (AMP-PNP) in ATP-dependent enzyme studies?

AMP-PNP is a non-hydrolyzable ATP analog used to study ATP-binding events without progression through catalytic cycles. It competitively inhibits ATP hydrolysis, enabling researchers to isolate early steps in enzyme mechanisms, such as substrate binding or conformational changes. For example, it is widely employed in analyzing motor proteins (e.g., myosin, kinesin) to dissect ATP-driven motility without filament displacement .

Methodological Insight :

  • Use AMP-PNP at concentrations equimolar to ATP’s binding affinity (typically 1–5 mM).
  • Validate inhibition via assays measuring phosphate release (e.g., malachite green assay) to confirm hydrolysis arrest .

Q. How should AMP-PNP be prepared and stored to ensure experimental reproducibility?

AMP-PNP is hygroscopic and sensitive to freeze-thaw cycles.

  • Storage : Dissolve in PBS (pH 7.2) at 10 mg/mL, aliquot, and store at -20°C. Avoid repeated thawing .
  • Handling : Use lithium-free buffers (e.g., Tris-HCl) to prevent precipitation. Verify solubility via spectrophotometry (A260 nm extinction coefficient: 15,400 M⁻¹cm⁻¹) .

Q. What controls are essential when using AMP-PNP to validate ATP-dependent enzyme mechanisms?

Include:

  • Positive control : ATP to confirm enzyme activity.
  • Negative control : ATP-free conditions or mutant enzymes defective in ATP binding (e.g., PfGyrB(K220A) in topoisomerase studies).
  • Specificity check : Compare results with other non-hydrolyzable analogs (e.g., GTPγS for GTPases) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in AMP-PNP’s efficacy across different ATPases?

Discrepancies may arise from variations in enzyme active-site architecture or binding kinetics.

  • Structural Analysis : Use X-ray crystallography or cryo-EM to compare AMP-PNP binding modes in divergent enzymes (e.g., myosin vs. DNA helicases) .
  • Kinetic Profiling : Perform stopped-flow assays to measure binding rates (kon/koff) and correlate with inhibition efficiency .

Q. What experimental strategies mitigate partial hydrolysis of AMP-PNP in long-duration assays?

While AMP-PNP is hydrolysis-resistant, trace ATP contamination or enzymatic promiscuity can cause artifacts.

  • Purity Verification : Analyze AMP-PNP via HPLC (C18 column, 0.1% TFA mobile phase) to confirm absence of ATP/ADP .
  • Add ATP-Regenerating Systems : Include creatine kinase/phosphocreatine to scavenge residual ATP in prolonged experiments .

Q. How can AMP-PNP be used to study allosteric regulation in multi-domain enzymes?

AMP-PNP traps enzymes in ATP-bound states, enabling dissection of allosteric communication.

  • Techniques :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and cooperativity between ATPase and regulatory domains .
  • Single-Molecule FRET : Monitor real-time conformational changes in enzymes like DNA gyrase upon AMP-PNP binding .

Q. What are the limitations of AMP-PNP in probing nucleotide-dependent signaling pathways?

AMP-PNP cannot replicate ATP’s role in phosphorylation or energy transfer.

  • Workaround : Combine with ATPγS (thiophosphate analog) for studying kinase-phosphatase cascades.
  • Complementary Tools : Use fluorescent ATP analogs (e.g., mant-ATP) for real-time visualization of nucleotide cycling .

Data Interpretation and Contradiction Analysis

Q. How to reconcile conflicting results when AMP-PNP fails to inhibit ATPase activity?

Potential causes include:

  • Non-canonical ATP-Binding Sites : Some enzymes (e.g., ABC transporters) have auxiliary nucleotide pockets insensitive to AMP-PNP.
  • Methodology : Validate assay conditions (e.g., Mg²⁺ concentration, which modulates ATPase activity).
  • Mutagenesis : Engineer ATP-binding site mutations (e.g., Walker A motif) to confirm specificity .

Q. Why does AMP-PNP exhibit variable effects on enzyme processivity?

Processivity differences stem from enzyme mechanochemistry. For example:

  • Motor Proteins : AMP-PNP stalls myosin but permits limited kinesin stepping due to distinct mechanochemical coupling .
  • DNA Helicases : AMP-PNP locks Escherichia coli gyrase in a DNA-bound state but reduces PfGyrB activity, highlighting species-specific adaptations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenylyl-imidodiphosphate Lithium Salt
Reactant of Route 2
Adenylyl-imidodiphosphate Lithium Salt

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